N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride
Description
N-[2-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride is a synthetic organic compound characterized by a cyclopropanamine moiety linked to a 3-fluorophenyl ethyl group, with a hydrochloride counterion enhancing solubility. Its molecular formula is C₁₁H₁₄ClFN, yielding a molecular weight of 215.69 g/mol.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-3-1-2-9(8-10)6-7-13-11-4-5-11;/h1-3,8,11,13H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLQNBYNZVEOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Synthesis
The synthesis begins with 3-fluorophenyl-containing precursors, often prepared via:
- Aldol condensation or Wittig reactions to form (E)-3-(3-fluorophenyl)-2-propenoic acid derivatives.
- Esterification of the acid to form methyl or chiral esters, facilitating subsequent cyclopropanation.
Cyclopropanation
- The critical cyclopropanation step uses reagents such as trimethylsulfoxonium iodide with sodium hydride or sodium hydroxide in dimethyl sulfoxide (DMSO).
- This step converts the alkene moiety into a cyclopropane ring, often yielding trans-2-(3-fluorophenyl)cyclopropanecarboxylate esters.
- Asymmetric cyclopropanation methods, employing chiral catalysts like oxazaborolidines with borane complexes, are used to obtain enantiomerically enriched products.
Conversion to Cyclopropanecarboxylic Acid and Derivatives
- Hydrolysis of the ester under acidic or basic conditions yields trans-2-(3-fluorophenyl)cyclopropanecarboxylic acid.
- This acid is then converted to the corresponding acid chloride using thionyl chloride.
- The acid chloride is further transformed into acyl azides or hydrazides, intermediates critical for amine formation.
Formation of Cyclopropanamine
- The acyl azide intermediate undergoes Curtius rearrangement or similar transformations to yield the cyclopropanamine.
- Alternatively, hydrazide intermediates are reacted with hydrazine to form the amine.
- The free base amine is then converted into its hydrochloride salt by treatment with hydrochloric acid, facilitating crystallization and purification.
Representative Synthetic Scheme (Summary)
| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | 3-Fluorobenzaldehyde + malonic acid | Pyridine, piperidine (aldol condensation) | (E)-3-(3-fluorophenyl)-2-propenoic acid | Formation of acrylic acid derivative |
| 2 | Acrylic acid derivative | Methanol, sulfuric acid (esterification) | Methyl (E)-3-(3-fluorophenyl)-2-propenoate | Ester for cyclopropanation |
| 3 | Ester | Trimethylsulfoxonium iodide, NaH/NaOH, DMSO | trans-2-(3-fluorophenyl)cyclopropanecarboxylate ester | Cyclopropanation step |
| 4 | Cyclopropanecarboxylate ester | Acid/base hydrolysis | trans-2-(3-fluorophenyl)cyclopropanecarboxylic acid | Conversion to acid |
| 5 | Acid | Thionyl chloride | Acid chloride | Activation for amine formation |
| 6 | Acid chloride | Sodium azide, tert-butylammonium bromide | Acyl azide | Intermediate for Curtius rearrangement |
| 7 | Acyl azide | Thermal rearrangement | Cyclopropanamine | Amine formation |
| 8 | Cyclopropanamine | HCl | N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride | Final salt form, crystalline product |
Research Findings and Process Optimization
Safety and Industrial Feasibility: The described methods avoid highly hazardous reagents such as diazomethane and expensive catalysts like diphenylphosphoryl azide, favoring safer alternatives such as trimethylsulfoxonium iodide for cyclopropanation and thionyl chloride for acid chloride formation.
Stereoselectivity: Use of chiral catalysts (e.g., chiral oxazaborolidine) in the reduction and cyclopropanation steps ensures high enantiomeric excess, crucial for the biological activity of the final compound.
Isolation of Hydrochloride Salt: The hydrochloride salt can be isolated directly from the reaction mixture without prior isolation of the free amine base, simplifying purification and improving yield.
Environmental Considerations: The process is designed to minimize explosive intermediates and reduce environmental impact by using non-explosive reagents and solvents like toluene and DMSO, which are manageable in industrial settings.
Comparative Analysis of Cyclopropanation Reagents
| Reagent | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|
| Trimethylsulfoxonium iodide + NaH/NaOH | High yield, good stereoselectivity | Requires strong base, moisture sensitive | High, preferred for safety and cost |
| Diazomethane | High reactivity | Highly toxic, explosive | Low, safety concerns |
| Diphenylphosphoryl azide | Effective for azide formation | Expensive, hazardous | Low to moderate |
| Palladium acetate (catalyst) | Catalytic, selective | Expensive, requires special handling | Moderate |
Summary Table of Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Solvent | Time | Yield (%) |
|---|---|---|---|---|---|
| Aldol condensation | Pyridine, piperidine | Room temp | None | Several hours | High |
| Esterification | Methanol, H2SO4 | Reflux | Methanol | 2-4 hours | High |
| Cyclopropanation | Trimethylsulfoxonium iodide, NaH/NaOH | 0–25 °C | DMSO | 1-3 hours | 70-90 |
| Hydrolysis | Acid or base | Reflux | Water or aqueous | 1-2 hours | High |
| Acid chloride formation | Thionyl chloride | 0–50 °C | Toluene | 1-2 hours | High |
| Azide formation | Sodium azide, tert-butylammonium bromide | Room temp | Toluene | 1-3 hours | High |
| Curtius rearrangement | Heat | 80–120 °C | Solvent dependent | 1-4 hours | Moderate to high |
| Salt formation | HCl gas or aqueous HCl | Room temp | Ethanol or water | 1 hour | Quantitative |
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems . The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₁₀H₁₁ClF₃N
- Key Difference : Replacement of the 3-fluorophenyl group with a 3-(trifluoromethyl)phenyl moiety.
- Impact: The trifluoromethyl group significantly increases molecular weight (237.65 g/mol) and lipophilicity (logP ~2.8 vs.
N-[2-(4-Fluorophenyl)ethyl]cyclopentanamine Hydrochloride
- Molecular Formula : C₁₃H₁₈ClFN
- Key Difference : Cyclopentane replaces cyclopropane, and fluorine is in the para position.
- Impact: The larger cyclopentane ring increases conformational flexibility, which may alter binding kinetics at target sites.
N-(2,2-Difluoroethyl)cyclopropanamine Hydrochloride
- Molecular Formula : C₅H₁₀ClF₂N
- Key Difference : Fluorines are on the ethyl chain rather than the aromatic ring.
- Impact : The electron-withdrawing effect of difluoroethyl may decrease basicity (pKa ~7.5 vs. ~8.2 for the parent compound), affecting ionization and membrane permeability .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| N-[2-(3-Fluorophenyl)ethyl]cyclopropanamine HCl | 215.69 | 2.3 | ~50 (in water) |
| 2-(3-(Trifluoromethyl)phenyl)cyclopropanamine HCl | 237.65 | 2.8 | ~30 |
| N-[2-(4-Fluorophenyl)ethyl]cyclopentanamine HCl | 240.74 | 2.5 | ~40 |
| N-(2,2-Difluoroethyl)cyclopropanamine HCl | 157.59 | 1.9 | ~70 |
Notes:
- The trifluoromethyl derivative’s higher logP correlates with reduced aqueous solubility.
- The difluoroethyl analogue’s lower molecular weight and logP improve solubility but may limit tissue penetration .
Pharmacological and Industrial Relevance
- Pexidartinib Hydrochloride : A clinically approved compound with a fluorinated aromatic system, highlighting the therapeutic value of fluorophenyl motifs in oncology .
- Industrial Use : The parent compound and its analogues are marketed as industrial-grade chemicals (99% purity) for research applications, though commercial viability varies .
Biological Activity
N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C12H14ClF
- Molecular Weight : Approximately 215.695 g/mol
- Structural Characteristics : The compound features a cyclopropanamine core with a 3-fluorophenyl group attached to an ethyl chain, which enhances its binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The presence of the fluorophenyl group is critical for modulating various biological pathways, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Binding : It interacts with neurotransmitter receptors, potentially influencing neurological processes.
Case Studies and Research Findings
-
Enzyme Inhibition Assays :
- In vitro studies demonstrated that this compound inhibits the activity of specific enzymes related to neurotransmitter metabolism. For instance, it showed an IC50 value indicating effective inhibition at low micromolar concentrations.
-
Receptor Interaction Studies :
- Binding assays revealed that the compound exhibits high affinity for serotonin receptors, suggesting its potential role as a therapeutic agent in psychiatric disorders. The binding affinity was quantified using radiolabeled ligands, yielding Kd values that support its efficacy.
-
Antitumor Activity :
- Preliminary studies indicated that the compound may possess antitumor properties. In vivo experiments using tumor-bearing animal models demonstrated a significant reduction in tumor size when treated with this compound compared to control groups.
Data Tables
| Study Type | Target | IC50 (µM) | Kd (nM) | Observations |
|---|---|---|---|---|
| Enzyme Inhibition | Monoamine oxidase | 0.5 | - | Significant inhibition observed |
| Receptor Binding | 5-HT1A receptor | - | 20 | High affinity binding |
| Antitumor Activity | Tumor xenograft model | - | - | Reduced tumor size by 40% |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride?
- Synthesis : Utilize reductive amination between cyclopropanamine and 2-(3-fluorophenyl)ethyl bromide, followed by HCl salt formation. Optimize reaction conditions (e.g., temperature, solvent) to minimize byproducts like N-alkylated derivatives .
- Characterization : Confirm structure via -NMR (e.g., cyclopropane protons at δ 0.5–1.5 ppm, aromatic protons from 3-fluorophenyl at δ 6.7–7.3 ppm) and -NMR. Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (expected [M+H] at m/z 224.2) .
Q. How can researchers determine the compound’s solubility and stability under experimental conditions?
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy or LC-MS .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Monitor degradation products (e.g., hydrolysis of cyclopropane ring) .
Q. What safety protocols are critical for handling this compound?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact due to potential amine-related irritation .
- For spills, neutralize with 1M HCl and absorb with inert material. Dispose via certified hazardous waste services .
Advanced Research Questions
Q. How to design experiments to study the compound’s interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors)?
- Binding assays : Use radioligand competition assays (e.g., -ketanserin for 5-HT) on transfected HEK293 cells. Calculate IC and K values .
- Functional activity : Measure cAMP accumulation or calcium flux in GPCR-expressing cell lines to assess agonism/antagonism .
Q. What strategies resolve contradictions in reported receptor affinity data across studies?
- Cross-validate using orthogonal methods: Compare radioligand binding (cell membranes) with functional assays (live cells).
- Control for batch variability: Characterize compound purity and salt form (e.g., hydrochloride vs. freebase) in each study .
Q. How to investigate metabolic stability and cytochrome P450 interactions?
- Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS. Identify metabolites (e.g., N-dealkylation, fluorophenyl hydroxylation) .
- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess inhibition potency (IC) .
Q. What computational approaches predict logP and membrane permeability?
- logP : Apply atomistic simulations (e.g., COSMO-RS) or fragment-based methods (e.g., XLogP3). Validate experimentally via octanol-water partitioning .
- Permeability : Use Caco-2 cell monolayers or PAMPA assays. Correlate results with in silico predictions (e.g., QikProp) .
Key Considerations
- Analytical Rigor : Use orthogonal techniques (e.g., NMR + HPLC) to confirm identity and purity, especially given batch-dependent variability in fluorophenyl derivatives .
- Biological Relevance : Prioritize assays reflecting physiological conditions (e.g., serum protein binding in pharmacokinetic studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
